

Application Notes and Protocols for Hsp90 Immunoprecipitation using Hsp90-IN-21

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Compound of Interest

Compound Name: Hsp90-IN-21

Cat. No.: B12392510

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Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical nodes in cellular signaling pathways.[1][2][3][4][5] Hsp90 plays a crucial role in cell growth, differentiation, and survival, and its client proteins include transcription factors, protein kinases, and steroid hormone receptors.[6][7][8] In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, multichaperone complex, making it a prime target for therapeutic intervention.[7][8][9]

Hsp90-IN-21 is a potent and specific N-terminal inhibitor of Hsp90. By binding to the ATP pocket in the N-terminal domain, **Hsp90-IN-21** locks the chaperone in a conformation that leads to the ubiquitination and subsequent proteasomal degradation of its client proteins.[7][9] This inhibitor can be utilized as a valuable tool for the immunoprecipitation (IP) of the Hsp90 protein complex, enabling researchers to study its interacting partners and client proteins in various cellular contexts. This document provides detailed protocols and application notes for the use of **Hsp90-IN-21** in Hsp90 immunoprecipitation.

Data Presentation

The following table summarizes the key quantitative parameters for the effective use of **Hsp90-IN-21** in immunoprecipitation experiments. Optimal conditions may vary depending on the cell

type and experimental goals.

Parameter	Recommended Value	Notes
Binding Affinity (Kd)	15 nM	High affinity allows for efficient pull-down at low concentrations.
Optimal Concentration	50 - 200 nM	Concentration range for effective Hsp90 capture from cell lysates.
Incubation Time with Lysate	2 - 4 hours	At 4°C to allow for sufficient binding to Hsp90.
Cell Lysis Buffer	Non-denaturing lysis buffer (e.g., RIPA buffer without SDS)	To maintain protein-protein interactions within the Hsp90 complex.
Elution Buffer	SDS-PAGE sample buffer or competitive elution with excess ATP/non-biotinylated inhibitor	Choice of elution depends on downstream applications.

Experimental Protocols

This section provides a detailed methodology for the immunoprecipitation of Hsp90 using a biotinylated version of **Hsp90-IN-21** and streptavidin-conjugated beads.

Materials

- Cells of interest
- Phosphate-buffered saline (PBS)
- Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors
- Biotinylated **Hsp90-IN-21**
- Streptavidin-conjugated magnetic beads

- Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100
- Elution Buffer: 2X SDS-PAGE sample buffer (for Western blotting) or 10 mM Biotin in PBS (for native elution)
- Control non-biotinylated **Hsp90-IN-21** (for competitive elution control)
- Negative control beads (e.g., unconjugated beads)

Procedure

- Cell Culture and Lysis:
 - Culture cells to 80-90% confluency.
 - Wash cells twice with ice-cold PBS.
 - Lyse the cells by adding ice-cold Cell Lysis Buffer.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (clarified lysate) to a fresh pre-chilled tube.
 - Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- Immunoprecipitation:
 - Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with Cell Lysis Buffer.
 - Add biotinylated **Hsp90-IN-21** to the lysate at a final concentration of 100 nM.
 - For a negative control, add an equivalent volume of DMSO or a non-biotinylated version of the inhibitor to a separate aliquot of lysate.
 - Incubate the lysate with the inhibitor for 2-4 hours at 4°C with gentle rotation.

- Capture of Hsp90 Complex:
 - Equilibrate the required amount of streptavidin-conjugated magnetic beads by washing them three times with Cell Lysis Buffer.
 - Add the equilibrated beads to the lysate-inhibitor mixture.
 - Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated inhibitor-Hsp90 complex to bind to the beads.
- Washing:
 - Place the tubes on a magnetic rack to capture the beads.
 - Carefully remove and discard the supernatant.
 - Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads completely and then capture them using the magnetic rack.
- Elution:
 - For Western Blotting (Denaturing Elution):
 - After the final wash, remove all residual wash buffer.
 - Add 50 µL of 2X SDS-PAGE sample buffer to the beads.
 - Boil the samples at 95-100°C for 5-10 minutes.
 - Briefly centrifuge and place on a magnetic rack.
 - Collect the supernatant containing the eluted proteins for SDS-PAGE and Western blot analysis.
 - For Mass Spectrometry or Functional Assays (Native Elution):
 - After the final wash, add 50-100 µL of Elution Buffer containing 10 mM Biotin.
 - Incubate for 30-60 minutes at room temperature with gentle agitation.

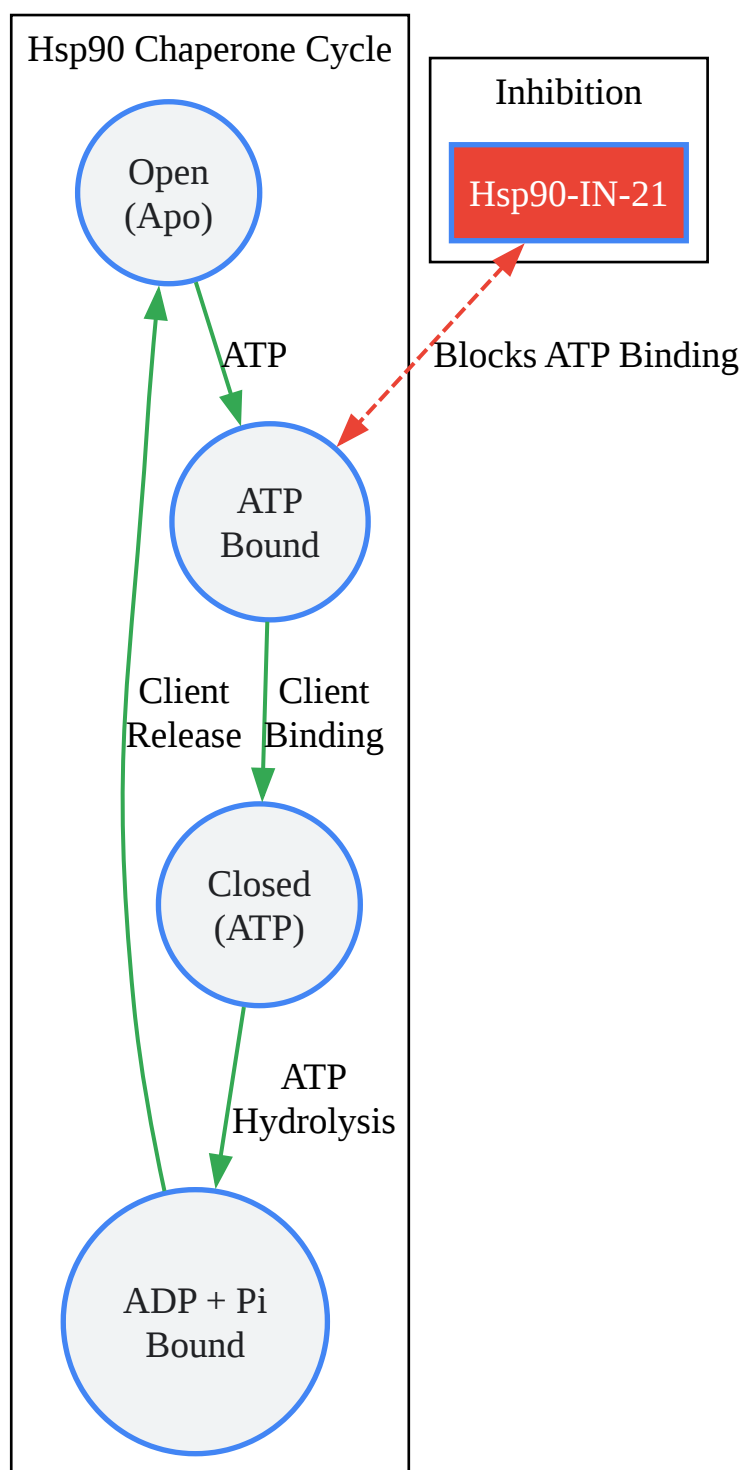
- Place on a magnetic rack and collect the supernatant containing the eluted Hsp90 complex.

Visualizations



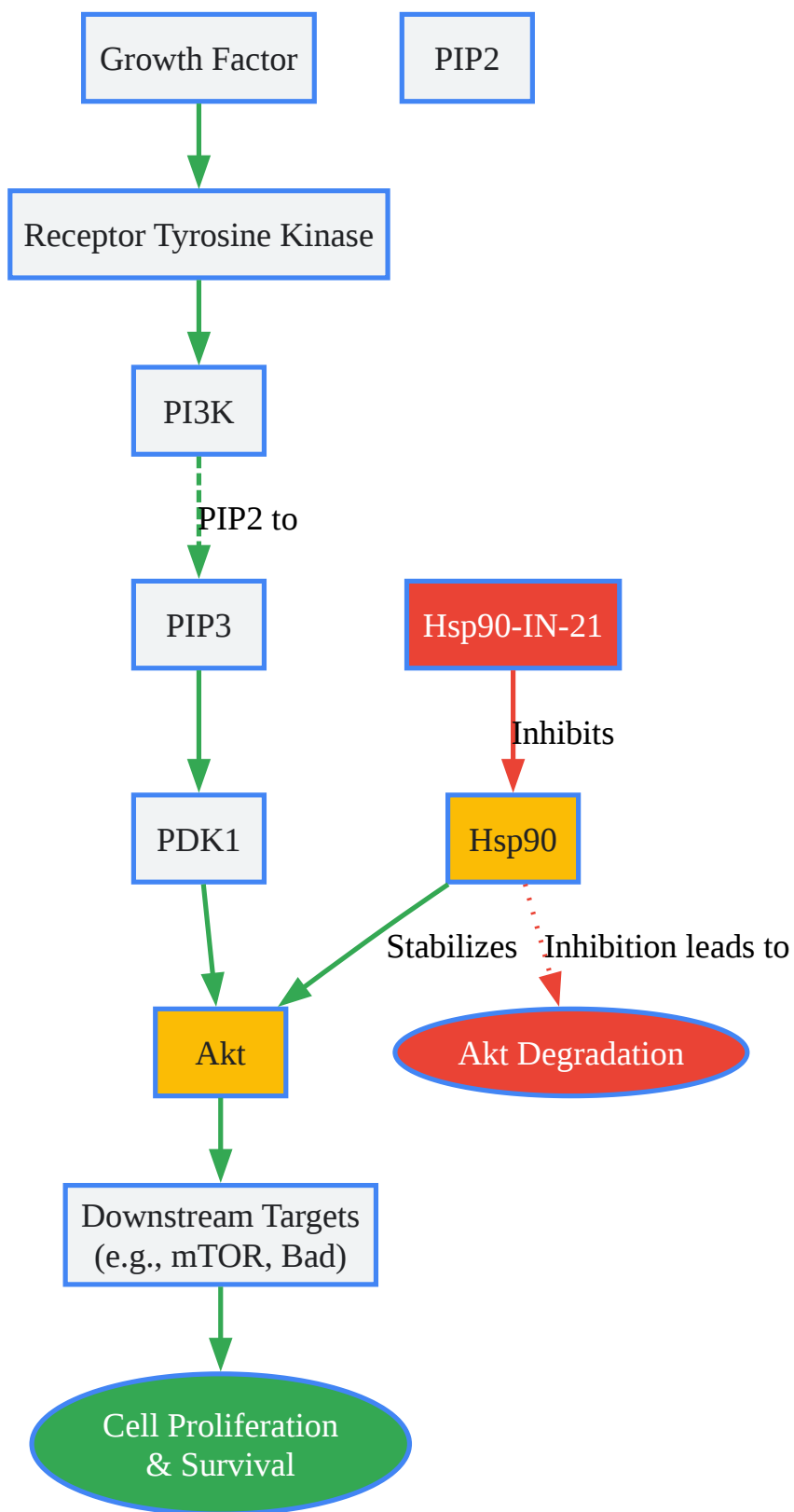
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Caption: Experimental workflow for Hsp90 immunoprecipitation using **Hsp90-IN-21**.



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Caption: Hsp90 chaperone cycle and the mechanism of action of **Hsp90-IN-21**.



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Caption: Hsp90-regulated Akt signaling pathway.

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